molecular formula C14H11N3O B14224383 (2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone CAS No. 501124-58-9

(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone

Cat. No.: B14224383
CAS No.: 501124-58-9
M. Wt: 237.26 g/mol
InChI Key: HCKLVMRKHAAXHG-UHFFFAOYSA-N
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Description

(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone is an organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their diverse biological activities and are often used in pharmaceutical and chemical research .

Preparation Methods

The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with pyridine-2-carboxaldehyde. This reaction is usually carried out in the presence of a base such as sodium methoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like chloroform and catalysts like palladium on carbon. Major products formed from these reactions include halogenated derivatives and reduced forms of the compound .

Scientific Research Applications

(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone can be compared with other imidazopyridine derivatives such as:

Properties

CAS No.

501124-58-9

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C14H11N3O/c1-10-13(14(18)11-6-2-4-8-15-11)17-9-5-3-7-12(17)16-10/h2-9H,1H3

InChI Key

HCKLVMRKHAAXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C3=CC=CC=N3

Origin of Product

United States

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